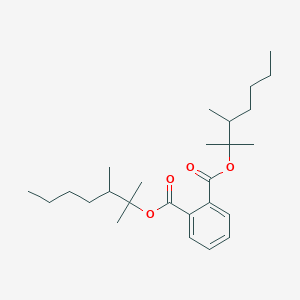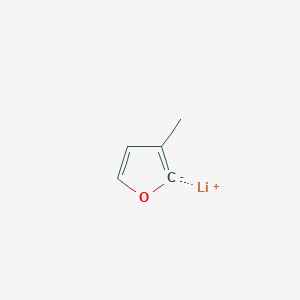
lithium;3-methyl-2H-furan-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-methyl-2H-furan-2-ide is an organolithium compound that features a lithium ion coordinated to a 3-methyl-2H-furan-2-ide anion. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methyl-2H-furan-2-ide typically involves the reaction of 3-methyl-2H-furan with a lithium reagent. One common method is the deprotonation of 3-methyl-2H-furan using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction can be represented as follows:
3-methyl-2H-furan+n-butyllithium→this compound+butane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methyl-2H-furan-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions where the lithium atom is replaced by another group.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with reactions typically carried out in anhydrous solvents at low temperatures.
Substitution Reactions: Halides and other electrophiles are common reagents, with reactions often performed in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while substitution with a halide could produce a new organolithium compound.
Scientific Research Applications
Lithium;3-methyl-2H-furan-2-ide has several scientific research applications:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium;3-methyl-2H-furan-2-ide involves the nucleophilic attack of the furanide anion on electrophilic centers. The lithium ion stabilizes the negative charge on the furan ring, enhancing its reactivity. Molecular targets include carbonyl compounds, halides, and other electrophiles, with pathways involving nucleophilic addition, substitution, and electron transfer.
Comparison with Similar Compounds
Similar Compounds
- Lithium;2-methyl-2H-furan-2-ide
- Lithium;3-ethyl-2H-furan-2-ide
- Lithium;2,5-dimethyl-2H-furan-2-ide
Uniqueness
Lithium;3-methyl-2H-furan-2-ide is unique due to the specific positioning of the methyl group on the furan ring, which influences its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer distinct advantages in terms of reaction rates, yields, and the types of products formed.
Properties
CAS No. |
52556-92-0 |
|---|---|
Molecular Formula |
C5H5LiO |
Molecular Weight |
88.1 g/mol |
IUPAC Name |
lithium;3-methyl-2H-furan-2-ide |
InChI |
InChI=1S/C5H5O.Li/c1-5-2-3-6-4-5;/h2-3H,1H3;/q-1;+1 |
InChI Key |
CNMMQEAGZXJDHK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=[C-]OC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


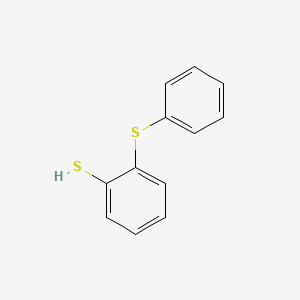
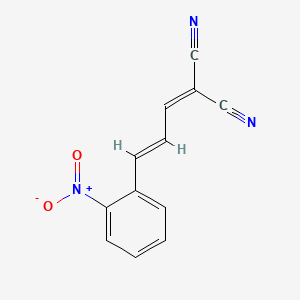
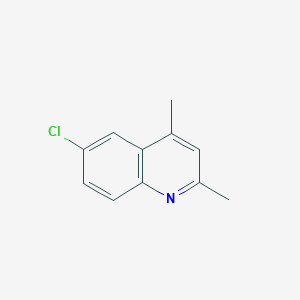
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
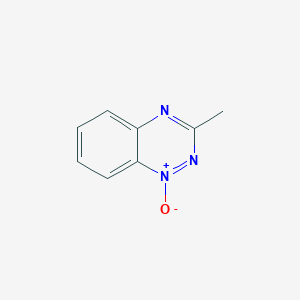
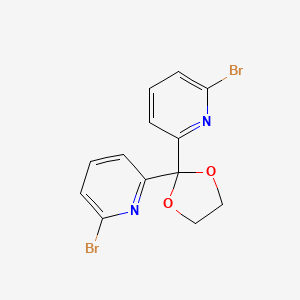
![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)

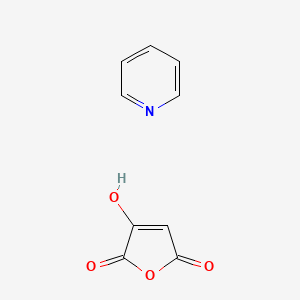
![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
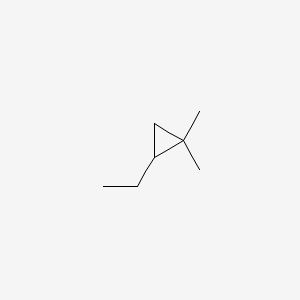
![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
